Dmtap

Description

Properties

IUPAC Name |

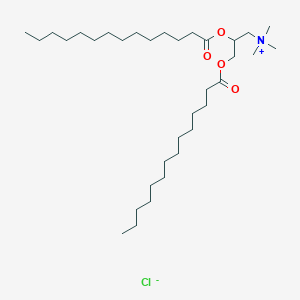

2,3-di(tetradecanoyloxy)propyl-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)38-31-32(30-35(3,4)5)39-34(37)29-27-25-23-21-19-17-15-13-11-9-7-2;/h32H,6-31H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSYUIOSAOFINL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of DMTAP in Gene Transfection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and gene therapy. Cationic lipids, such as 1,2-dimyristoyl-3-trimethylammonium-propane (DMTAP), have emerged as promising non-viral vectors for the transfection of genetic material, including plasmid DNA, siRNA, and mRNA. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound in gene transfection, drawing upon the well-characterized behavior of structurally similar cationic lipids and available biophysical data for this compound. This document details the molecular interactions, cellular uptake pathways, and intracellular fate of this compound-based lipoplexes, supplemented with detailed experimental protocols and data presentation formats to aid in the design and evaluation of this compound-mediated gene delivery systems.

Core Mechanism of Action: A Step-by-Step Breakdown

The process of this compound-mediated gene transfection can be dissected into several key stages, from the initial formulation of the lipid-nucleic acid complex to the ultimate expression of the genetic payload within the target cell. While direct mechanistic studies on this compound are limited, the following steps are proposed based on its structural similarity to other monovalent cationic lipids like DOTAP and available biophysical studies on this compound-containing lipid bilayers.

Lipoplex Formation: The Electrostatic Dance

The journey begins with the spontaneous self-assembly of positively charged this compound liposomes with negatively charged nucleic acids to form a condensed, nanoparticle structure known as a lipoplex.

-

Liposome Preparation : this compound is typically co-formulated with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form unilamellar vesicles. The molar ratio of this compound to the helper lipid is a critical parameter that influences the overall charge, stability, and fusogenicity of the liposome.

-

Complexation : The electrostatic interaction between the quaternary ammonium headgroup of this compound and the phosphate backbone of the nucleic acid drives the condensation of the genetic material. This process neutralizes the negative charge of the nucleic acid, resulting in a compact, positively charged lipoplex. The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell membrane.

A calorimetric study of binary this compound/DOTAP cationic liposomes interacting with plasmid DNA has provided insights into the energetics of this complexation, revealing the contributions of electrostatic and mixing entropies to the stability of the resulting lipoplex.

Caption: Formation of a this compound-nucleic acid lipoplex.

Cellular Uptake: Gaining Entry into the Cell

The positively charged this compound lipoplex interacts with the negatively charged proteoglycans on the cell surface, initiating cellular uptake primarily through endocytosis.

-

Adsorption : The lipoplex adsorbs to the cell membrane.

-

Endocytosis : The cell internalizes the lipoplex through one or more endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. The specific pathway can be cell-type dependent.

Caption: Cellular uptake of the this compound lipoplex via endocytosis.

Endosomal Escape: The Great Escape

Once inside the endosome, the lipoplex must escape into the cytoplasm before it is degraded by the lysosomal pathway. This is a critical and often rate-limiting step in transfection. The "proton sponge" effect, commonly attributed to polycationic lipids, is less likely for monovalent lipids like this compound. Instead, a charge-neutralization and membrane-destabilization mechanism is more probable.

-

Endosomal Acidification : The endosome progressively acidifies.

-

Lipid Mixing and Membrane Fusion : The cationic this compound lipids in the lipoplex interact with the anionic lipids present in the endosomal membrane. This interaction leads to the formation of ion pairs, neutralizing the charge and destabilizing the endosomal membrane. The presence of fusogenic helper lipids like DOPE, which can adopt a non-bilayer hexagonal phase, is thought to facilitate this membrane fusion and disruption.

-

Cargo Release : The destabilization of the endosomal membrane allows the nucleic acid cargo to be released into the cytoplasm.

Molecular dynamics simulations of DMPC/DMTAP lipid bilayers have provided insights into the behavior of this compound within a membrane context, which can inform our understanding of its interactions with the endosomal membrane.

Caption: Proposed mechanism of endosomal escape.

Intracellular Trafficking and Nuclear Entry (for DNA)

-

Cytoplasmic Trafficking : Once in the cytoplasm, siRNA and mRNA can directly engage with the cellular machinery for gene silencing or protein translation, respectively. Plasmid DNA, however, must navigate the crowded cytoplasm and enter the nucleus for transcription.

-

Nuclear Import : The mechanism of nuclear import for plasmid DNA delivered by cationic lipids is not fully understood but is thought to occur primarily during cell division when the nuclear envelope breaks down.

Data Presentation: Quantitative Analysis of Transfection

A systematic evaluation of any transfection reagent requires the collection and analysis of quantitative data. The following tables provide a template for presenting key performance indicators for this compound-based formulations. Due to the limited availability of specific data for this compound, example data for the structurally similar cationic lipid DOTAP is provided for illustrative purposes.

Table 1: Physicochemical Properties of this compound-based Nanoparticles

| Formulation (Molar Ratio this compound:Helper Lipid) | Nucleic Acid Cargo | N/P Ratio* | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| This compound:DOPE (1:1) | pGFP | 5:1 | Data Needed | Data Needed | Data Needed |

| This compound:DOPE (1:2) | pGFP | 5:1 | Data Needed | Data Needed | Data Needed |

| This compound:Cholesterol (1:1) | siRNA | 10:1 | Data Needed | Data Needed | Data Needed |

| Example: DOTAP:DOPE (1:1) | pDNA | 4:1 | 150 ± 20 | 0.25 | +45 ± 5 |

*N/P Ratio: Molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid.

Table 2: Transfection Efficiency of this compound-based Formulations

| Cell Line | Formulation (Molar Ratio) | Nucleic Acid Cargo | Transfection Efficiency (% Positive Cells) | Gene Expression Level (e.g., MFI) |

| HEK293 | This compound:DOPE (1:1) | pGFP | Data Needed | Data Needed |

| HeLa | This compound:DOPE (1:1) | pGFP | Data Needed | Data Needed |

| A549 | This compound:DOPE (1:1) | siRNA-Luc | Data Needed (Luciferase knockdown %) | N/A |

| Example: HEK293 | DOTAP:DOPE (1:1) | pGFP | 60-70% | 1.5 x 10^5 |

Table 3: Cytotoxicity of this compound-based Formulations

| Cell Line | Formulation (Molar Ratio) | Lipid Concentration (µg/mL) | Cell Viability (%) |

| HEK293 | This compound:DOPE (1:1) | 10 | Data Needed |

| HEK293 | This compound:DOPE (1:1) | 20 | Data Needed |

| HeLa | This compound:DOPE (1:1) | 10 | Data Needed |

| HeLa | This compound:DOPE (1:1) | 20 | Data Needed |

| Example: HEK293 | DOTAP:DOPE (1:1) | 15 | ~85% |

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application and evaluation of this compound as a transfection reagent.

Dmtap headgroup and hydrocarbon chain structure

An In-depth Technical Guide to DMTAP: Structure, Properties, and Applications

Introduction

1,2-dimyristoyl-3-trimethylammonium-propane (this compound) is a synthetic cationic lipid renowned for its utility in drug delivery and gene therapy research. Its amphiphilic structure, comprising a permanently cationic headgroup and saturated hydrocarbon chains, enables the formation of liposomes and other lipid nanoparticles. These structures can efficiently encapsulate and transport therapeutic molecules, such as nucleic acids and small molecule drugs, across cellular membranes. This guide provides a detailed examination of the molecular structure of this compound, its physicochemical properties, and its applications, with a focus on experimental protocols and mechanistic pathways relevant to researchers in the field.

Molecular Structure of this compound

The chemical architecture of this compound is fundamental to its function as a transfection agent and drug delivery vehicle. It consists of two primary components: a hydrophilic headgroup and two hydrophobic hydrocarbon chains.

-

Headgroup: The headgroup of this compound is a trimethylammonium-propane moiety. The nitrogen atom is quaternized, meaning it is bonded to four carbon atoms (three methyl groups and one propyl group). This configuration confers a permanent positive charge that is independent of the surrounding pH. This constant charge is crucial for its electrostatic interaction with anionic molecules like phosphate groups in DNA and RNA, driving the formation of lipid-polynucleotide complexes (lipoplexes).

-

Hydrocarbon Chains: this compound possesses two myristoyl chains, which are saturated hydrocarbon chains each containing 14 carbon atoms (C14:0). These chains are attached to the glycerol-like propane backbone via ester linkages at the sn-1 and sn-2 positions. The saturated nature of these chains allows for tight packing within a lipid bilayer, resulting in a relatively high phase transition temperature and the formation of stable, rigid liposomal structures.

Physicochemical Properties

The bulk properties of this compound and the liposomes it forms are dictated by its molecular structure. These properties are critical for predicting its behavior in vitro and in vivo.

| Property | Value | Significance |

| Molecular Weight | 602.0 g/mol | Essential for calculating molar concentrations in formulations. |

| Chemical Formula | C₃₄H₇₀NO₄⁺ | Defines the elemental composition of the lipid. |

| Phase Transition Temp (Tm) | 23 °C (73.4 °F) | The temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state. It affects membrane fluidity and stability. |

| Critical Micelle Conc. (CMC) | ~ 1.5 x 10⁻⁵ M | The concentration above which this compound molecules self-assemble into micelles in aqueous solution. |

| Headgroup pKa | Not Applicable | As a quaternary ammonium cation, the headgroup has a permanent positive charge and does not undergo protonation/deprotonation. |

Key Experimental Protocols

Protocol for this compound Liposome Preparation via Thin-Film Hydration

This protocol describes a common method for preparing unilamellar vesicles composed of this compound, often in combination with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

Materials:

-

This compound chloride salt

-

DOPE

-

Chloroform

-

Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

-

Rotary evaporator

-

Water bath sonicator or bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Dissolution: Dissolve this compound and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (~30-35°C) to evaporate the chloroform under reduced pressure. A thin, uniform lipid film will form on the flask's inner surface.

-

Vacuum Drying: Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired hydration buffer to the flask. The volume depends on the desired final lipid concentration (e.g., 1-10 mM).

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking at a temperature above the Tm. This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Load the suspension into a pre-heated extruder and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This process yields large unilamellar vesicles (LUVs).

Protocol for Liposome Characterization

A. Size and Polydispersity Index (PDI) Measurement:

-

Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to avoid multiple scattering effects.

-

Instrument Setup: Use a Dynamic Light Scattering (DLS) instrument. Set the temperature to 25°C and allow the system to equilibrate.

-

Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. Perform at least three measurements to ensure reproducibility.

-

Data Analysis: The instrument's software will report the z-average diameter (hydrodynamic size) and the PDI. A PDI value below 0.2 indicates a monodisperse population of liposomes.

B. Zeta Potential Measurement:

-

Sample Preparation: Dilute the liposome suspension in a low-ionic-strength buffer (e.g., 10 mM NaCl) to an appropriate concentration for the instrument.

-

Instrument Setup: Use an instrument capable of Laser Doppler Velocimetry (LDV), often integrated with a DLS system.

-

Measurement: Inject the sample into a specialized zeta potential cell. The instrument applies an electric field and measures the velocity of the particles.

-

Data Analysis: The software calculates the zeta potential based on the electrophoretic mobility. For cationic lipids

Self-Assembly of Dmtap into Liposomes and Nanoparticles: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the principles, formulation, and characterization of 1,2-dimyristoyl-3-trimethylammonium propane (Dmtap)-based delivery systems.

Introduction

1,2-dimyristoyl-3-trimethylammonium propane (this compound) is a cationic lipid that has garnered significant interest in the field of drug delivery. Its amphiphilic nature, characterized by a positively charged headgroup and two saturated myristoyl acyl chains, enables its self-assembly into various nanostructures, including liposomes and nanoparticles. These structures are capable of encapsulating and delivering a wide range of therapeutic molecules, particularly anionic molecules like nucleic acids (siRNA, mRNA, pDNA), by forming complexes known as lipoplexes. The positive surface charge of this compound-based nanoparticles also facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.

This technical guide provides a comprehensive overview of the self-assembly of this compound into liposomes and nanoparticles. It details common preparation methods, key physicochemical characterization techniques, and presents quantitative data for a closely related cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), to illustrate the expected properties of these systems. While specific quantitative data for this compound is less prevalent in the literature, the principles and methodologies described herein are directly applicable. The primary structural difference between this compound and DOTAP lies in their acyl chains; this compound possesses saturated myristoyl chains, while DOTAP has unsaturated oleoyl chains. This difference can influence the rigidity and phase transition temperature of the lipid bilayer, with saturated chains like those in this compound generally leading to more rigid membranes.

Physicochemical Properties of Cationic Liposomes

The therapeutic efficacy and safety of this compound-based liposomes and nanoparticles are critically dependent on their physicochemical properties. The following table summarizes key quantitative data for liposomes formulated with the analogous cationic lipid, DOTAP, in combination with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol. These values provide a benchmark for what can be expected when formulating with this compound.

| Formulation (Molar Ratio) | Particle Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DOTAP:Cholesterol:ATRA (5:4:1) | 231 ± 2.35 | Not Reported | +6.4 ± 1.19 | 93.7 ± 3.6 | [1] |

| Bare Liposome (Presumed DOTAP:Cholesterol) | Not Reported | Not Reported | +31.4 ± 2.5 | Not Applicable | [1] |

| DOPE:DOTAP | Not Reported | ~0.2 - 0.5 | +45 to +60 | Not Reported | [2] |

| SA-PBS pH 5.6 (Optimized) | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | Not Applicable | [3] |

| DCP-PBS pH 5.6 (Optimized) | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 | Not Applicable | [3] |

Note: ATRA (All-trans retinoic acid), SA (Stearylamine), DCP (Dicetyl phosphate), Chol (Cholesterol). Data for DOTAP is used as a proxy for this compound.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[4] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, and subsequent hydration of the film with an aqueous solution.

Materials:

-

This compound (or DOTAP as an analogue)

-

Helper lipid (e.g., Cholesterol, DOPE)

-

Chloroform or a chloroform/methanol mixture

-

Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

-

Active pharmaceutical ingredient (API) if encapsulation is desired

Procedure:

-

Lipid Dissolution: Dissolve this compound and any helper lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[4]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, dry lipid film on the inner surface of the flask.[4]

-

Hydration: Add an aqueous buffer to the flask containing the lipid film. The buffer can contain the hydrophilic drug to be encapsulated.[4]

-

Vesicle Formation: Agitate the mixture to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

Sizing (Optional): To obtain unilamellar vesicles (LUVs) of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Nanoparticle Characterization

a) Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in a suspension.

Procedure:

-

Sample Preparation: Dilute the liposome or nanoparticle suspension in the appropriate buffer to avoid multiple scattering effects.

-

Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

Measurement: The instrument directs a laser beam through the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the particles are measured.

-

Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic size via the Stokes-Einstein equation. The PDI provides a measure of the width of the particle size distribution.

b) Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles and is a key indicator of the stability of the colloidal suspension.[5] It is typically measured using electrophoretic light scattering (ELS).

Procedure:

-

Sample Preparation: Dilute the nanoparticle suspension in a suitable medium, typically deionized water or a low ionic strength buffer.

-

Instrument Setup: Inject the sample into a specialized zeta potential cell containing electrodes.

-

Measurement: An electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured by detecting the Doppler shift of a laser beam scattered by the moving particles.

-

Data Analysis: The Henry equation is used to convert the measured electrophoretic mobility into the zeta potential.

Visualizations

Experimental Workflows

Caption: Workflow for this compound Liposome/Nanoparticle Preparation and Characterization.

Logical Relationships in Formulation and Characterization

Caption: Interplay of Formulation Parameters and Physicochemical Properties.

References

- 1. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The effect of 1,2-dioleoyl-3-trimethylammonium propane (DOTAP) Addition on the physical characteristics of β-ionone liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for DMTAP-Mediated siRNA Transfection in Vitro

Introduction

Small interfering RNA (siRNA) has emerged as a powerful tool for post-transcriptional gene silencing, enabling targeted knockdown of specific genes. The efficacy of siRNA-based experiments hinges on its successful delivery into the cytoplasm of target cells. Cationic lipids, such as DMTAP (1,2-dimyristoyl-3-trimethylammonium-propane), are widely utilized non-viral vectors for this purpose. This compound belongs to the same class of monocationic lipids as the more extensively documented DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). Both lipids feature a positively charged headgroup that facilitates electrostatic interaction with the negatively charged phosphate backbone of siRNA, leading to the formation of lipoplexes. These complexes are then taken up by cells, primarily through endocytosis.

This document provides a detailed protocol for this compound-mediated siRNA transfection in vitro. While this compound-specific protocols are not as prevalent in the literature, the methodology is highly analogous to that of DOTAP. The provided protocol is based on established procedures for DOTAP and is expected to require minimal optimization for use with this compound. Key parameters for successful transfection, such as cell density, siRNA concentration, and the ratio of lipid to siRNA, should be optimized for each cell type and target gene to achieve maximal gene silencing with minimal cytotoxicity.

Quantitative Data Summary

Successful siRNA transfection is a balance between achieving high transfection efficiency and maintaining cell viability. The following table summarizes typical ranges for key experimental parameters in cationic lipid-mediated siRNA transfection, derived from protocols for related lipids like DOTAP. These values serve as a starting point for optimization.

| Parameter | Recommended Range | Notes |

| Cell Density at Transfection | 60-80% confluency | Optimal confluency ensures cells are in a healthy, proliferative state, which is crucial for successful transfection. |

| siRNA Concentration (final) | 10-100 nM | Higher concentrations may increase knockdown but can also lead to off-target effects and cytotoxicity. It is advisable to start with a lower concentration and titrate up. |

| This compound:siRNA Ratio (w/w or charge) | 2:1 to 6:1 (+/- charge ratio) | This ratio is critical and requires careful optimization for each cell type and siRNA combination. |

| Incubation Time (Complex Formation) | 15-45 minutes at room temperature | Allows for the formation of stable lipoplexes. |

| Incubation Time (Cells with Complexes) | 4-24 hours | The optimal duration depends on the cell type and the stability of the target protein. |

| Post-Transfection Analysis | 24-72 hours | The time point for analysis should be determined based on the turnover rate of the target mRNA and protein. |

Signaling Pathways and Experimental Workflows

Detailed Experimental Protocol

This protocol is designed for transfection of adherent cells in a 24-well plate format. Adjust volumes accordingly for other plate formats.

Materials

-

This compound transfection reagent

-

siRNA (target-specific and negative control)

-

Opti-MEM® I Reduced Serum Medium (or equivalent)

-

Complete cell culture medium (with serum, without antibiotics)

-

Adherent cells in culture

-

24-well tissue culture plates

-

Sterile microcentrifuge tubes

Pre-transfection: Cell Seeding

-

The day before transfection, seed cells in a 24-well plate in 500 µL of their normal growth medium (containing serum, but free of antibiotics).

-

Incubate the cells overnight at 37°C in a CO2 incubator. The cells should be 60-80% confluent at the time of transfection.

Transfection Procedure

-

Prepare siRNA Solution : In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., for a final concentration of 25 nM) in 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently by pipetting.

-

Prepare this compound Solution : In a separate sterile microcentrifuge tube, dilute the appropriate amount of this compound reagent in 50 µL of serum-free medium. The optimal this compound:siRNA ratio must be determined empirically. Mix gently.

-

Form Lipoplexes : Add the diluted siRNA solution to the diluted this compound solution. Do not vortex . Mix gently by pipetting up and down.

-

Incubate : Incubate the mixture for 15-45 minutes at room temperature to allow the formation of this compound/siRNA complexes.

-

Add Complexes to Cells : Gently add the 100 µL of the lipoplex mixture drop-wise to the cells in the 24-well plate. Swirl the plate gently to ensure even distribution.

-

Incubate Cells : Return the plate to the 37°C CO2 incubator and incubate for 4-24 hours. The optimal incubation time can vary depending on the cell line.

-

Medium Change (Optional) : If cytotoxicity is a concern, the medium containing the transfection complexes can be replaced with fresh, complete culture medium after 4-6 hours of incubation.

Post-transfection: Analysis

-

Continue to incubate the cells for 24-72 hours after the start of transfection.

-

Harvest the cells at the desired time point to assess gene knockdown. The level of gene silencing can be measured at the mRNA level (e.g., using RT-qPCR) or at the protein level (e.g., using Western blotting or immunofluorescence).

Controls for Transfection

To ensure the validity of the experimental results, it is essential to include the following controls:

-

Negative Control siRNA : A non-targeting siRNA sequence to control for non-specific effects of the transfection process.

-

Positive Control siRNA : An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.

-

Mock Transfection : Cells treated with the transfection reagent only (no siRNA) to assess the cytotoxicity of the reagent.

-

Untreated Cells : Cells that have not been subjected to any treatment, to establish baseline gene expression levels.

Optimization and Troubleshooting

-

Low Transfection Efficiency :

-

Optimize the this compound:siRNA ratio.

-

Ensure cell density is between 60-80% confluency.

-

Check the quality and integrity of the siRNA.

-

Increase the incubation time with

-

Application Notes and Protocols for Formulating Stable Dmtap Nanoparticles for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing stable 1,2-dimyristoyl-3-trimethylammonium-propane (Dmtap) nanoparticles for the efficient delivery of messenger RNA (mRNA). The following sections detail the necessary components, optimized formulation strategies, and essential characterization techniques to ensure the development of potent and stable mRNA-LNP therapeutics.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. Cationic lipids, such as this compound, are crucial components of these LNPs, facilitating the encapsulation of negatively charged mRNA and mediating its entry into cells and subsequent escape from endosomes.

This document outlines a detailed protocol for the formulation of this compound-based LNPs using a microfluidics-based approach, which offers precise control over nanoparticle size and polydispersity, leading to reproducible and scalable manufacturing.

Materials and Reagents

| Component | Supplier | Catalogue Number |

| This compound | (Example) Avanti Polar Lipids | 890820 |

| DOPE | (Example) Avanti Polar Lipids | 850725 |

| Cholesterol | (Example) Sigma-Aldrich | C8667 |

| mRNA (e.g., encoding GFP) | (Custom Synthesis) | N/A |

| Ethanol (200 proof, molecular biology grade) | (Example) Sigma-Aldrich | E7023 |

| Citrate Buffer (pH 4.0) | (In-house preparation) | N/A |

| Phosphate-Buffered Saline (PBS), pH 7.4 | (Example) Thermo Fisher Scientific | 10010023 |

| RiboGreen Assay Kit | (Example) Thermo Fisher Scientific | R11490 |

| Triton X-100 | (Example) Sigma-Aldrich | T8787 |

Experimental Protocols

Preparation of Lipid Stock Solutions

-

Prepare individual stock solutions of this compound, DOPE, and Cholesterol in 200 proof ethanol at a concentration of 10 mg/mL.

-

Vortex each solution until the lipids are completely dissolved.

-

Store the lipid stock solutions at -20°C.

Preparation of mRNA Solution

-

Dilute the stock mRNA solution in a low pH citrate buffer (e.g., 50 mM, pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

-

Ensure the mRNA solution is kept on ice to prevent degradation.

Formulation of this compound-mRNA Nanoparticles using Microfluidics

This protocol utilizes a microfluidic mixing device to ensure rapid and controlled nanoparticle formation.

-

Lipid Mixture Preparation :

-

In a sterile microcentrifuge tube, combine the lipid stock solutions (this compound,

-

Application Notes and Protocols for DMTAP Liposome Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and characterization of liposomes containing the cationic lipid 1,2-dimyristoyl-3-trimethylammonium-propane (DMTAP). This compound is a valuable cationic lipid used in the formulation of liposomes for various applications, particularly in gene delivery and as a component of drug delivery systems.[1][] These application notes detail the necessary materials, equipment, and step-by-step protocols for two common preparation methods: thin-film hydration and ethanol injection.

Overview of this compound Liposomes

This compound is a double-chain cationic lipid that is frequently used in combination with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form stable liposomes.[3] The positive charge of this compound facilitates the complexation with negatively charged molecules like nucleic acids (DNA and RNA), making these liposomes effective non-viral vectors for gene therapy.[1][] The choice of preparation method and lipid composition can significantly influence the physicochemical properties of the resulting liposomes, such as their size, charge, and encapsulation efficiency.[4][5]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for this compound-containing liposome formulations, providing a reference for expected outcomes.

Table 1: Example Formulations of this compound Liposomes

| Formulation Code | Lipid Composition (molar ratio) | Total Lipid Concentration | Reference Application |

| F50101 | This compound:DOPE (50:50) | 5 mM (3.5 mg/mL) | Gene Transfection |

| --- | This compound:DOTAP (4:1) | Not Specified | Plasmid DNA Interaction Studies[1] |

| --- | DOPE:DMAPAP:PEG-PE (49:50:1) | 5 µmol total lipid | Theranostic Cationic Liposomes[6] |

Table 2: Physicochemical Properties of this compound/DOPE Liposomes

| Parameter | Typical Value | Measurement Technique |

| Mean Particle Size | 90 – 110 nm | Dynamic Light Scattering (DLS)[3] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Highly Positive | Electrophoretic Light Scattering |

| Lipid Concentration | 5 mM | Not Specified[3] |

Experimental Protocols

This section provides detailed step-by-step protocols for the preparation of this compound liposomes using the thin-film hydration and ethanol injection methods.

Protocol 1: Thin-Film Hydration Method

This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[7][8][9]

Materials and Equipment:

-

This compound and a helper lipid (e.g., DOPE)

-

Chloroform or a chloroform/methanol mixture[10]

-

Hydration buffer (e.g., DEPC-treated water, PBS)

-

Rotary evaporator

-

Round-bottom flask

-

Water bath

-

Vacuum pump

-

Extruder with polycarbonate membranes (optional, for size reduction)

-

Glass vials with Teflon liners

-

Glass syringes

Procedure:

-

Lipid Dissolution: Dissolve the desired amounts of this compound and DOPE (e.g., a 1:1 molar ratio) in chloroform in a round-bottom flask to a working concentration of 1-10 mg/mL.[11]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[7][8]

-

Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[11]

-

Hydration: Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.[7] This process results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[][7]

Protocol 2: Ethanol Injection Method

This method involves the rapid injection of a lipid solution in ethanol into an aqueous phase, leading to the spontaneous formation of liposomes.[8]

Materials and Equipment:

-

This compound and a helper lipid (e.g., DOPE)

-

Ethanol

-

Aqueous buffer (e.g., Milli-Q water)

-

Stir plate and stir bar

-

Syringe and needle

-

Rotary evaporator (for ethanol removal)

Procedure:

-

Lipid Dissolution: Dissolve this compound and DOPE in ethanol to a desired concentration.

-

Aqueous Phase Preparation: Place the aqueous buffer in a flask and stir at a constant rate (e.g., 700 rpm).[6]

-

Injection: Rapidly inject the ethanolic lipid solution into the stirring aqueous buffer.[8] The rapid dilution causes the lipids to self-assemble into liposomes.

-

Ethanol Removal: Stir the resulting liposome suspension for several hours to allow for stabilization, and then remove the ethanol using a rotary evaporator.[6]

Characterization of this compound Liposomes

After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications.[4][5]

-

Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The PDI indicates the homogeneity of the liposome population.

-

Zeta Potential: Determined by electrophoretic light scattering, this measurement indicates the surface charge of the liposomes, which is important for their interaction with cells and nucleic acids.

-

Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM.[5]

-

Encapsulation Efficiency: For liposomes carrying a specific cargo, the encapsulation efficiency can be determined using techniques like UV-Vis spectroscopy or chromatography after separating the free and encapsulated material.[12]

Visualizations

Experimental Workflow: Thin-Film Hydration

Caption: Workflow for this compound liposome preparation via thin-film hydration.

Logical Relationship: Factors Influencing Liposome Properties

References

- 1. Calorimetric study of the interaction of binary this compound/DOTAP cationic liposomes with plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. astorscientific.us [astorscientific.us]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of Theranostic Cationic Liposomes Designed for Image-Guided Delivery of Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 10. researchgate.net [researchgate.net]

- 11. avantiresearch.com [avantiresearch.com]

- 12. archives.ijper.org [archives.ijper.org]

Application Notes and Protocols for In Vivo Gene Delivery in Mice Using Dmtap-Based Nanoparticles

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the cationic lipid Dmtap (1,2-di-O-octadecenyl-3-trimethylammonium propane) for in vivo gene delivery in mice. The following sections detail the formulation of this compound-based lipid nanoparticles (LNPs), experimental protocols for in vivo administration, and methods for assessing gene delivery efficiency and toxicity.

Introduction to this compound for Gene Delivery

This compound is a cationic lipid that has shown promise for the formulation of lipid nanoparticles designed for the in vivo delivery of genetic material, including plasmid DNA (pDNA) and mRNA. Its cationic headgroup facilitates the encapsulation of negatively charged nucleic acids, while its lipid tail contributes to the overall structure and stability of the nanoparticle. When formulated with helper lipids, this compound-based LNPs can efficiently deliver their genetic payload to target cells in vivo, primarily targeting the liver, spleen, and lungs following intravenous administration.

This compound-Based LNP Formulation and Characterization

The successful in vivo delivery of genetic material using this compound is highly dependent on the proper formulation and characterization of the lipid nanoparticles. These LNPs are typically composed of this compound, a helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), cholesterol to enhance stability, and a PEGylated lipid (e.g., DMG-PEG2K) to improve circulation time and reduce aggregation.

Table 1: Example Formulation of this compound-Based Lipid Nanoparticles

| Component | Molar Ratio (%) | Purpose |

| This compound | 50 | Cationic lipid for nucleic acid complexation and endosomal escape. |

| DOPE | 25 | Helper lipid that promotes the formation of non-bilayer structures, aiding in endosomal escape. |

| Cholesterol | 20 | Stabilizes the lipid bilayer and enhances in vivo stability. |

| DMG-PEG2K | 5 | Provides a hydrophilic shell to prevent aggregation and reduce clearance by the reticuloendothelial system. |

Table 2: Physicochemical Properties of this compound-Based LNPs

| Property | Typical Value | Method of Measurement |

| Particle Size (Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | +30 to +50 mV | Laser Doppler Velocimetry |

| Encapsulation Efficiency | > 90% | Quant-iT™ PicoGreen™ dsDNA Assay or similar |

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound-based LNPs, in vivo administration to mice, and subsequent analysis of gene expression and toxicity.

Preparation of this compound/pDNA Lipid Nanoparticles

This protocol describes the preparation of this compound-based LNPs encapsulating a plasmid DNA cargo using the ethanol injection method.

Materials:

-

This compound, DOPE, Cholesterol, DMG-PEG2K

-

Plasmid DNA (encoding the gene of interest)

-

Ethanol (200 proof, molecular biology grade)

-

Nuclease-free water

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Lipid Stock Preparation:

-

Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG2K in ethanol.

-

Combine the lipid stock solutions in a microcentrifuge tube at the desired molar ratio (e.g., 50:25:20:5 this compound:DOPE:Cholesterol:DMG-PEG2K) to create the final lipid mixture.

-

-

Nucleic Acid Preparation:

-

Dilute the plasmid DNA to the desired concentration in a nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

-

LNP Formulation (Ethanol Injection):

-

Rapidly inject the ethanolic lipid mixture into the aqueous plasmid DNA solution with vigorous stirring. The volume ratio of the aqueous phase to the ethanol phase should be approximately 3:1.

-

Allow the resulting nanoparticle suspension to stir for 30-60 minutes at room temperature to stabilize.

-

-

Purification and Concentration:

-

Remove the ethanol and unencapsulated plasmid DNA by dialysis against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with a molecular weight cutoff (MWCO) of 10-14 kDa.

-

Alternatively, use tangential flow filtration (TFF) for larger-scale preparations.

-

Concentrate the purified LNPs to the desired final concentration using a centrifugal filter device.

-

-

Characterization:

-

Measure the particle size, PDI, and zeta potential of the final LNP formulation using DLS.

-

Determine the encapsulation efficiency and nucleic acid concentration using a fluorescent dye-based assay (e.g., PicoGreen).

-

-

Storage:

-

Store the sterile-filtered LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

-

In Vivo Administration in Mice

This protocol outlines the intravenous administration of this compound-based LNPs to mice for systemic gene delivery.

Materials:

-

This compound/pDNA LNPs in sterile PBS

-

6-8 week old mice (e.g., C57BL/6 or BALB/c)

-

Insulin syringes with 28-30 gauge needles

-

Restraining device for mice

Protocol:

-

Animal Preparation:

-

Acclimatize the mice to the housing conditions for at least one week before the experiment.

-

Weigh each mouse to determine the correct injection volume.

-

-

LNP Dosage Calculation:

-

The typical dosage of plasmid DNA administered via LNPs ranges from 0.5 to 1.5 mg/kg of body weight.

-

Calculate the required volume of the LNP suspension based on the concentration of the encapsulated plasmid DNA and the body weight of the mouse.

-

-

Intravenous Injection:

-

Warm the LNP suspension to room temperature before injection.

-

Place the mouse in a restraining device to immobilize the tail.

-

Swab the tail with 70% ethanol to visualize the lateral tail veins.

-

Carefully insert the needle into one of the lateral tail veins and slowly inject the LNP suspension (typically 100-200 µL).

-

-

Post-Injection Monitoring:

-

Monitor the mice for any immediate adverse reactions.

-

Return the mice to their cages and monitor their health daily (body weight, activity, signs of distress).

-

Assessment of In Vivo Gene Expression

This protocol describes how to quantify the expression of the delivered gene in various tissues.

Materials:

-

Tissue homogenization buffer (e.g., RIPA buffer)

-

Proteinase inhibitors

-

Luciferase assay system (if using a luciferase reporter gene)

-

ELISA kit for the specific protein of interest

-

qRT-PCR reagents for mRNA quantification

Protocol:

-

Tissue Collection:

-

At the desired time point post-injection (e.g., 24, 48, 72 hours), euthanize the mice by an approved method.

-

Perfuse the mice with cold PBS to remove blood from the organs.

-

Harvest the target organs (e.g., liver, spleen, lungs) and either process them immediately or snap-freeze them in liquid nitrogen and store at -80°C.

-

-

Tissue Homogenization:

-

Weigh a portion of the frozen tissue and homogenize it in lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

-

Quantification of Gene Expression:

-

For reporter genes (e.g., Luciferase): Measure the luciferase activity in the tissue lysate using a luminometer according to the manufacturer's instructions. Normalize the luciferase activity to the total protein concentration in the lysate.

-

For therapeutic proteins: Quantify the protein expression level using a specific ELISA kit.

-

For mRNA levels: Extract total RNA from the tissues and perform qRT-PCR to quantify the mRNA transcript of the delivered gene.

-

Evaluation of In Vivo Toxicity

This protocol outlines methods to assess the potential toxicity of this compound-based LNPs in mice.

Materials:

-

Blood collection tubes (e.g., heparinized or EDTA-coated)

-

Serum separator tubes

-

Reagents for measuring liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine)

-

Formalin for tissue fixation

-

Hematoxylin and eosin (H&E) staining reagents

Protocol:

-

Monitoring of Physical Parameters:

-

Monitor the body weight of the mice daily for the duration of the study. Significant weight loss can be an indicator of toxicity.

-

Observe the mice for any changes in behavior or appearance.

-

-

Blood Collection and Analysis:

-

At the time of euthanasia, collect blood via cardiac puncture.

-

For serum analysis, allow the blood to clot and then centrifuge to separate the serum.

-

Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum to assess liver toxicity.

-

Measure blood urea nitrogen (BUN) and creatinine levels to evaluate kidney function.

-

-

Histopathological Analysis:

-

Fix the harvested organs in 10% neutral buffered formalin.

-

Embed the fixed tissues in paraffin, section them, and stain with H&E.

-

Examine the stained tissue sections under a microscope for any signs of inflammation, necrosis, or other pathological changes.

-

Visualizations

Experimental Workflow

Caption: Workflow for in vivo gene delivery using this compound-based LNPs.

Proposed Mechanism of LNP-Mediated Gene Delivery

Caption: Proposed mechanism of this compound LNP-mediated gene delivery.

Application Notes and Protocols for DMTAP-Lipid Mediated Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-3-trimethylammonium-propane (DMTAP) is a cationic lipid widely utilized for the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of nucleic acids (such as plasmid DNA, mRNA, and siRNA) into eukaryotic cells. The positively charged headgroup of this compound facilitates the condensation of negatively charged nucleic acids to form lipoplex structures. These complexes interact with the negatively charged cell membrane, promoting cellular uptake and subsequent endosomal escape of the cargo into the cytoplasm.

The efficiency of transfection is critically dependent on the concentration of the cationic lipid. An optimal concentration of this compound ensures efficient encapsulation of the nucleic acid, formation of stable lipoplexes of an appropriate size and surface charge, and effective delivery into the target cells, all while minimizing cellular toxicity. This document provides detailed guidelines and protocols for determining the optimal this compound lipid concentration to achieve maximal transfection efficiency.

Key Principles of this compound-Mediated Transfection

The central principle of optimizing this compound-mediated transfection lies in balancing the charge ratio between the cationic lipid (this compound) and the anionic nucleic acid. This is often expressed as the N/P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

-

Low this compound Concentration (Low N/P Ratio): Insufficient positive charge may lead to incomplete condensation of the nucleic acid, resulting in larger, unstable lipoplexes with a neutral or negative surface charge. This can hinder their interaction with the cell membrane and reduce transfection efficiency.

-

High this compound Concentration (High N/P Ratio): While a higher positive charge can enhance interaction with the cell membrane, excessive concentrations of cationic lipids can lead to increased cytotoxicity, which can negatively impact cell viability and overall transfection success.

-

Optimal this compound Concentration (Optimal N/P Ratio): At the optimal concentration, stable, well-formed lipoplexes with a net positive charge are formed, leading to high transfection efficiency with minimal toxicity.

Data Presentation: Optimizing Cationic Lipid Concentration

Table 1: Representative Data on the Effect of DOTAP/siRNA Charge Ratio on Gene Silencing Efficiency in MCF-7 Cells.

| Cationic Lipid Formulation | Charge Ratio (+/-) | siRNA Concentration (nM) | Target Gene Downregulation (%) | Cell Viability (%) |

| R-DOTAP:Cholesterol (1:1) | 3 | 50 | 75 ± 5 | 92 ± 4 |

| R-DOTAP:Cholesterol (1:1) | 4 | 50 | 85 ± 3 | 88 ± 5 |

| R-DOTAP:Cholesterol (1:1) | 5 | 50 | 82 ± 4 | 80 ± 6 |

Data is representative and derived from studies using the this compound analog, DOTAP. Optimal ratios for this compound and specific nucleic acids and cell lines must be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration method. Helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol are often included to enhance liposome stability and transfection efficiency.

Materials:

-

This compound chloride

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Chloroform or a chloroform/methanol mixture

-

Sterile, nuclease-free buffer (e.g., PBS or HBS)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid's phase transition temperature to create a thin, uniform lipid film on the inner surface of the flask.

-

Continue evaporation under vacuum for at least 1 hour to remove all traces of the organic solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding a sterile, nuclease-free buffer. The volume of the buffer will determine the final lipid concentration.

-

Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done by gentle rotation or vortexing.

-

-

Size Reduction (Optional but Recommended):

-

To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Protocol 2: Optimization of this compound Concentration for Transfection

This protocol provides a framework for determining the optimal this compound concentration for transfecting a specific nucleic acid into a particular cell line. This is typically achieved by varying the charge ratio of the this compound liposomes to the nucleic acid.

Materials:

-

This compound liposome suspension (prepared as in Protocol 1)

-

Nucleic acid (plasmid DNA, mRNA, or siRNA)

-

Cell line of interest, cultured in appropriate medium

-

Serum-free medium (e.g., Opti-MEM®)

-

Multi-well culture plates (e.g., 24-well or 96-well)

-

Transfection efficiency reporter system (e.g., GFP plasmid, luciferase assay, or qPCR for gene knockdown)

-

Cell viability assay (e.g., MTT or Trypan Blue exclusion)

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Preparation of Lipoplexes (this compound-Nucleic Acid Complexes):

-

For each charge ratio to be tested (e.g., 1:1, 2:1, 4:1, 6:1, 8:1 N/P ratio), prepare the following in separate sterile tubes:

-

Tube A (Nucleic Acid): Dilute a fixed amount of the nucleic acid in serum-free medium.

-

Tube B (this compound Liposomes): Dilute the varying amounts of the this compound liposome suspension corresponding to the desired charge ratios in serum-free medium.

-

-

Add the diluted nucleic acid (Tube A) to the diluted this compound liposomes (Tube B) and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Remove the culture medium from the cells and wash once with sterile PBS.

-

Add fresh, serum-free or serum-containing medium (depending on the cell line's tolerance) to each well.

-

Add the lipoplex suspension dropwise to the cells.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, replace the transfection medium with fresh, complete culture medium.

-

Continue to incubate the cells for 24-72 hours, depending on the assay to be performed.

-

-

Analysis:

-

Assess transfection efficiency using the appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or qPCR).

-

Determine cell viability for each condition using a standard cytotoxicity assay.

-

-

Determination of Optimal Concentration:

-

Plot transfection efficiency and cell viability as a function of the this compound concentration or charge ratio.

-

The optimal concentration is the one that provides the highest transfection efficiency with the lowest associated cytotoxicity.

-

Visualization of Workflows and Principles

Caption: Workflow for optimizing this compound concentration for transfection.

Caption: Principle of this compound-lipoplex formation and cellular uptake.

Application Notes and Protocols for DMTAP-Based Formulations: The Role of Helper Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-trimethylammonium-propane (DMTAP), also commonly known as DOTAP, is a widely utilized cationic lipid for the formulation of lipid nanoparticles (LNPs) designed for the delivery of nucleic acids (like mRNA and siRNA) and other therapeutic molecules.[1][2][3] The efficacy of these formulations is not solely dependent on the cationic lipid but is significantly influenced by the inclusion of "helper lipids." These helper lipids are crucial for enhancing the stability of the nanoparticles, improving encapsulation efficiency, and facilitating the endosomal escape of the cargo into the cytoplasm, which is a critical step for therapeutic action.[4][5]

This document provides detailed application notes on the selection and use of common helper lipids in this compound formulations and provides step-by-step protocols for the preparation and characterization of these LNPs.

Key Helper Lipids for this compound Formulations

The two most common helper lipids used in conjunction with this compound are 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and Cholesterol.[1][2][3]

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): DOPE is a fusogenic phospholipid that is known to promote the transition from a bilayer to a hexagonal phase.[5] This characteristic is believed to facilitate the fusion of the LNP membrane with the endosomal membrane, aiding in the release of the encapsulated cargo from the endosome into the cytoplasm.[5]

-

Cholesterol: Cholesterol is a crucial component for modulating the integrity and rigidity of the lipid bilayer.[5][6] It fills the gaps between the other lipid molecules, thereby enhancing the stability of the LNP structure and preventing premature leakage of the encapsulated drug.[6][7]

The ratio of this compound to these helper lipids is a critical parameter that must be optimized to achieve the desired physicochemical properties and biological activity of the LNP formulation.

Quantitative Data on this compound Formulations

The following tables summarize quantitative data from various studies on this compound-based LNP formulations, highlighting the impact of different helper lipid compositions and ratios on the resulting nanoparticle characteristics.

Table 1: Physicochemical Properties of this compound-based LNPs with Different Helper Lipids

| Cationic Lipid | Helper Lipid(s) | Molar Ratio (this compound:Helper(s)) | Particle Size (d.nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| This compound (DOTAP) | Cholesterol, ATRA | 5:4:1 (DOTAP:Chol:ATRA) | 231 ± 2.35 | 6.4 ± 1.19 | 93.7 ± 3.6 | [8] |

| This compound (DOTAP) | DOPE | 1:1 | - | - | - | [2][3] |

| This compound (DOTAP) | DOPE, Cholesterol | 40:10:48 (DOTAP:DOPE:Chol) | - | - | - | [2][3] |

| This compound (DOTAP) | DSPC, Cholesterol, PEG-lipid | 50:10:38.5:1.5 | ~80-100 | - | >90% | [9] |

Note: ATRA (All-trans retinoic acid) is the encapsulated drug in this specific formulation. DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and PEG-lipids are also common components in LNP formulations for stability.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound-based LNPs.

Protocol 1: LNP Formulation using Thin-Film Hydration Method

This is a conventional method suitable for laboratory-scale preparation of liposomes.

Materials:

-

This compound (DOTAP)

-

DOPE

-

Cholesterol

-

Chloroform or a suitable organic solvent mixture

-

Hydration buffer (e.g., phosphate-buffered saline, citrate buffer)

-

Drug/Nucleic acid solution

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm, 450 nm)

-

Syringes

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound, DOPE, and Cholesterol in the desired molar ratio (e.g., 40:10:48) in chloroform in a round-bottom flask.[2][3]

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.[3]

-

Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.[3]

-

-

Hydration:

-

Size Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV dispersion to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 450 nm, 200 nm, and finally 100 nm).[2][3]

-

Pass the lipid suspension through each membrane multiple times (e.g., 10-20 times) to ensure homogeneity.

-

Protocol 2: LNP Formulation using Microfluidics (Ethanol Injection)

This method allows for rapid and reproducible production of LNPs with a narrow size distribution.

Materials:

-

This compound (DOTAP)

-

Helper lipids (e.g., DSPC, Cholesterol)

-

PEG-lipid (e.g., DMG-PEG)

-

Ethanol

-

Aqueous buffer (e.g., 50 mM citrate buffer, pH 4 for siRNA)[9]

-

siRNA or other nucleic acid cargo

Equipment:

-

Microfluidic mixing device (e.g., NanoAssemblr™)

-

Syringes and pumps

Procedure:

-

Phase Preparation:

-

Microfluidic Mixing:

-

Load the organic and aqueous phases into separate syringes.

-

Pump the two phases through the microfluidic device at a defined total flow rate (TFR) and flow rate ratio (FRR). For example, a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic) can be used.[9]

-

The rapid mixing of the two phases within the microfluidic channels leads to the self-assembly of the LNPs.

-

-

Purification:

-

Immediately after formation, remove the ethanol from the LNP suspension. This is typically achieved by dialysis against a suitable buffer (e.g., HEPES-buffered saline, pH 7.4) overnight at 4°C.[9]

-

Protocol 3: Characterization of LNPs

1. Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Procedure: Dilute the LNP suspension in a suitable buffer and measure the particle size, polydispersity index (PDI), and zeta potential using a Malvern Zetasizer or similar instrument.[3] A lower PDI (ideally < 0.3) indicates a more monodisperse and stable LNP population.[10]

2. Encapsulation Efficiency:

-

Method: RiboGreen assay (for nucleic acids).

-

Procedure:

-

Measure the fluorescence of the LNP sample with a fluorescent dye that binds to nucleic acids (e.g., RiboGreen). This gives the amount of unencapsulated (free) nucleic acid.

-

Add a detergent (e.g., Triton X-100) to disrupt the LNPs and measure the total fluorescence.[9]

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (1 - [Fluorescence with dye] / [Fluorescence with dye and detergent]) * 100[9]

-

Diagrams

References

- 1. Exploration of mRNA nanoparticles based on DOTAP through optimization of the helper lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. What is a Helper Lipid? | BroadPharm [broadpharm.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols for DMTAP-Mediated Targeted Drug Delivery to Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Dimethylamino-terminated poly(amidoamine) (DMTAP) in the targeted delivery of therapeutic agents to cancer cells.

Introduction to this compound for Targeted Cancer Therapy

This compound is a cationic lipid that holds promise as a non-viral vector for the delivery of various therapeutic payloads, including small molecule drugs, DNA, and RNAi, to cancer cells.[1] Its cationic nature facilitates interaction with negatively charged cell membranes, promoting cellular uptake. When formulated into nanoparticles, such as liposomes, this compound can encapsulate therapeutic agents, protecting them from degradation in the bloodstream and enabling targeted delivery to tumor tissues. This targeted approach aims to enhance the therapeutic efficacy of anticancer drugs while minimizing off-target toxicity to healthy tissues.

The efficacy of this compound-based drug delivery systems is influenced by several physicochemical properties of the nanoparticles, including particle size, surface charge (zeta potential), drug loading capacity, and encapsulation efficiency. These parameters must be carefully optimized to ensure stability in circulation, efficient cellular uptake, and controlled drug release at the tumor site.

Key Physicochemical Properties of this compound-Based Nanoparticles

The successful application of this compound for targeted drug delivery hinges on the careful characterization of the nanoparticle formulation. The following table summarizes key physicochemical properties that should be evaluated.

| Parameter | Typical Range/Value | Significance in Cancer Drug Delivery |

| Particle Size (Diameter) | 50 - 200 nm | Influences biodistribution, tumor penetration, and cellular uptake. Particles in this range can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.[2] |

| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of particle size distribution. A lower PDI is desirable for consistent performance and reproducibility. |

| Zeta Potential | +20 to +40 mV | A positive surface charge facilitates interaction with negatively charged cancer cell membranes, promoting cellular uptake. It also contributes to the colloidal stability of the nanoparticle suspension. |

| Drug Loading Capacity (%) | Dependent on drug and formulation | Represents the weight percentage of the drug relative to the total weight of the nanoparticle. Higher loading capacity is generally desirable. |

| Encapsulation Efficiency (%) | > 80% | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. High encapsulation efficiency minimizes drug wastage and reduces systemic exposure to the free drug. |

Experimental Protocols

Synthesis of this compound-Containing Liposomes for Drug Delivery

This protocol is adapted from established methods for preparing cationic liposomes and can be optimized for specific drug candidates.[3][4]

Materials:

-

This compound (1,2-dimyristoyl-3-trimethylammonium-propane)[1]

-

Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine or Cholesterol)

-

Anticancer drug (e.g., Doxorubicin)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Hydration: a. Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask. b. If encapsulating a hydrophobic drug, dissolve it in the chloroform with the lipids. c. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask. d. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with PBS (or a buffer containing a hydrophilic drug) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

-

Sonication: a. To reduce the size of the MLVs, sonicate the liposome suspension using a bath sonicator or a probe sonicator until the suspension becomes translucent.

-

Extrusion: a. For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

Diagram of Liposome Formulation Workflow:

Caption: Workflow for the preparation of drug-loaded this compound liposomes.

Determination of Drug Loading Capacity and Encapsulation Efficiency

Principle: This protocol describes a common method to determine the amount of drug encapsulated within the nanoparticles.[5][6] The nanoparticles are separated from the unencapsulated (free) drug, and the amount of drug in each fraction is quantified.

Materials:

-

Drug-loaded this compound nanoparticle suspension

-

Centrifugal filter units (e.g., Amicon® Ultra with a suitable molecular weight cut-off)

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Appropriate solvent to dissolve the nanoparticles and release the drug (e.g., methanol, isopropanol)

Procedure:

-

Separation of Free Drug: a. Place a known volume of the drug-loaded nanoparticle suspension into a centrifugal filter unit. b. Centrifuge at a speed and time sufficient to separate the nanoparticles (retentate) from the aqueous phase containing the free drug (filtrate).

-

Quantification of Free Drug: a. Measure the concentration of the drug in the filtrate using a pre-established calibration curve with a spectrophotometer or HPLC.

-

Quantification of Encapsulated Drug: a. Resuspend the retentate (nanoparticles) in a known volume of the appropriate solvent to disrupt the nanoparticles and release the encapsulated drug. b. Measure the concentration of the drug in this solution.

-

Calculations:

-

Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

-

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

-

In Vitro Drug Release Study

Principle: This protocol simulates the release of the drug from the this compound nanoparticles over time in a physiological-like environment. The dialysis method is commonly used for this purpose.[4]

Materials:

-

Drug-loaded this compound nanoparticle suspension

-

Dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

-

Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

-

Shaking incubator or water bath

-

Spectrophotometer or HPLC system

Procedure:

-

Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag and immerse it in a larger volume of the release medium.

-

Place the setup in a shaking incubator at 37°C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Measure the concentration of the released drug in the collected aliquots using a spectrophotometer or HPLC.

-

Plot the cumulative percentage of drug released as a function of time.

In Vitro Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess the metabolic activity of cells and, by inference, their viability.[7] This protocol is used to evaluate the cytotoxicity of drug-loaded this compound nanoparticles against cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

Drug-loaded this compound nanoparticles, empty nanoparticles (placebo), and free drug solution

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the drug-loaded nanoparticles, empty nanoparticles, and the free drug. Include untreated cells as a control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability (%) relative to the untreated control cells.

Diagram of In Vitro Cytotoxicity Workflow:

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Signaling Pathways in this compound-Mediated Drug Delivery

The cationic nature of this compound nanoparticles plays a crucial role in their interaction with cancer cells and subsequent intracellular drug delivery. The proposed mechanism involves the following steps:

-

Cellular Uptake: The positively charged this compound nanoparticles interact electrostatically with the negatively charged proteoglycans on the cancer cell surface, promoting adhesion and subsequent internalization, primarily through endocytosis.[8]

-

Endosomal Escape: Once inside the endosome, the "proton sponge" effect is hypothesized to occur. The amine groups in this compound can become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome, releasing the nanoparticle and its drug cargo into the cytoplasm.[9]

-